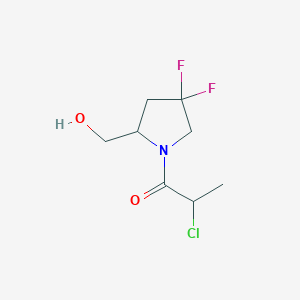

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

CAS No.: 2092568-55-1

Cat. No.: VC3131296

Molecular Formula: C8H12ClF2NO2

Molecular Weight: 227.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092568-55-1 |

|---|---|

| Molecular Formula | C8H12ClF2NO2 |

| Molecular Weight | 227.63 g/mol |

| IUPAC Name | 2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C8H12ClF2NO2/c1-5(9)7(14)12-4-8(10,11)2-6(12)3-13/h5-6,13H,2-4H2,1H3 |

| Standard InChI Key | SFUHOZPMRHJCJT-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N1CC(CC1CO)(F)F)Cl |

| Canonical SMILES | CC(C(=O)N1CC(CC1CO)(F)F)Cl |

Introduction

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C9H14ClF2NO2 and a molecular weight of 241.66 g/mol. This compound is of significant interest in scientific research due to its unique structural features, which include a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents. It is classified as a chiral β-hydroxy-α-amino ketone, making it an important intermediate in the synthesis of potential therapeutic agents.

Synthesis Methodologies

The synthesis of 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one can be achieved through several methodologies. One notable approach involves a one-step synthesis using a mixture of 3,4-diethoxycyclobut-3-ene-1,2-dione, (S)-pyrrolidin-2-ylmethanol, and triethylamine in dichloromethane. The reaction is typically conducted at room temperature for an extended period until completion, as indicated by thin-layer chromatography (TLC). The product is then purified using silica-gel column chromatography with a methanol-dichloromethane gradient solvent system.

| Synthesis Components | Description |

|---|---|

| Starting Materials | 3,4-diethoxycyclobut-3-ene-1,2-dione, (S)-pyrrolidin-2-ylmethanol, triethylamine |

| Solvent | Dichloromethane |

| Purification Method | Silica-gel column chromatography with methanol-dichloromethane gradient |

| Yield | Up to 91.9% |

Applications in Research

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research, particularly in medicinal chemistry. Its unique structural features make it suitable for studies exploring structure–activity relationships. Additionally, it serves as an important intermediate in the synthesis of potential therapeutic agents, with potential applications in treating metabolic disorders due to its interaction with melanocortin receptors MC3 and MC4.

| Research Applications | Description |

|---|---|

| Medicinal Chemistry | Intermediate for therapeutic agents synthesis |

| Structure-Activity Studies | Exploration of structure–activity relationships |

| Therapeutic Potential | Interaction with melanocortin receptors for metabolic disorders |

Chemical Reactions and Mechanisms

The compound can participate in various chemical reactions due to its electrophilic chloro group and nucleophilic pyrrolidine moiety. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. For instance, reactions involving amination can yield derivatives that may have enhanced pharmacological properties.

| Chemical Reactions | Description |

|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles |

| Amination Reactions | Potential for enhanced pharmacological properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume